molecular formula C20H13BrN4O2 B10937534 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10937534
M. Wt: 421.2 g/mol
InChI Key: SGOOWTRVMIJQKI-UHFFFAOYSA-N
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Description

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines several functional groups, including a furan ring, a triazole ring, and a quinazoline ring

Preparation Methods

The synthesis of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenoxy group: This step involves the reaction of the furan derivative with 4-bromophenol in the presence of a suitable base, such as potassium carbonate, to form the bromophenoxy methyl furan derivative.

    Formation of the triazole ring: This can be accomplished through a cyclization reaction involving hydrazine and an appropriate nitrile derivative.

    Formation of the quinazoline ring: The final step involves the cyclization of the triazole derivative with an appropriate amine or amide under acidic or basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The bromophenoxy group can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include oxidized furan derivatives, reduced phenol derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.

    Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:

    Furan derivatives: These compounds share the furan ring structure and may have similar reactivity and biological activity.

    Triazole derivatives: These compounds share the triazole ring structure and may have similar applications in medicinal chemistry.

    Quinazoline derivatives: These compounds share the quinazoline ring structure and may have similar biological activity and applications.

Properties

Molecular Formula

C20H13BrN4O2

Molecular Weight

421.2 g/mol

IUPAC Name

2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H13BrN4O2/c21-13-5-7-14(8-6-13)26-11-15-9-10-18(27-15)19-23-20-16-3-1-2-4-17(16)22-12-25(20)24-19/h1-10,12H,11H2

InChI Key

SGOOWTRVMIJQKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)Br

Origin of Product

United States

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